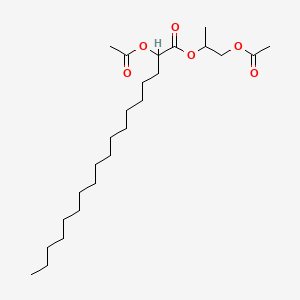

1-Acetoxypropan-2-yl 2-acetoxyoctadecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-acetyloxypropan-2-yl 2-acetyloxyoctadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46O6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(31-23(4)27)25(28)30-21(2)20-29-22(3)26/h21,24H,5-20H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHKEPWHPQLJIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)OC(C)COC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: A Robust HPLC-CAD Method for the Quantitative Determination of Lipid Content in Nanoparticle Formulations

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of novel therapeutics, most notably mRNA vaccines. The precise lipid composition of these nanoparticles is a critical quality attribute (CQA) that directly influences their stability, encapsulation efficiency, and in vivo performance. Accurate and reliable quantification of the individual lipid components is therefore paramount during formulation development, process optimization, and for quality control (QC) release testing.

Many lipids lack a UV chromophore, rendering traditional HPLC-UV detection methods unsuitable. High-Performance Liquid Chromatography (HPLC) coupled with Charged Aerosol Detection (CAD) offers a powerful solution. CAD is a mass-based detector that provides a near-universal and uniform response for non-volatile and semi-volatile analytes, making it ideal for the simultaneous quantification of diverse lipid species in a single analytical run.[1][2][3] This application note provides a detailed protocol for the determination of lipid content in nanoparticle formulations using a robust and validated HPLC-CAD method.

Principles of the Method

The HPLC-CAD method leverages the separation power of reversed-phase chromatography to resolve the individual lipid components of the LNP formulation. Following separation, the column eluent is nebulized into a fine aerosol. The solvent is then evaporated, leaving behind the non-volatile lipid analytes as solid particles. These particles are subsequently charged by a corona discharge and detected by an electrometer. The resulting signal is proportional to the mass of the analyte.[4][5] This detection mechanism allows for the accurate quantification of various lipid classes, including cationic/ionizable lipids, phospholipids, cholesterol, and PEGylated lipids, which are common constituents of LNP formulations.[6][7][8]

Figure 1: General workflow of the HPLC-CAD method for lipid nanoparticle analysis.

Materials and Reagents

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a binary or quaternary pump, autosampler, and column oven.

-

Charged Aerosol Detector (CAD).

-

Chromatography Data System (CDS) software.

-

Analytical balance.

-

Vortex mixer.

-

Centrifuge.

-

Calibrated pipettes and tips.

-

HPLC vials and caps.

Chemicals:

-

Reference standards for each lipid component (e.g., ionizable lipid, DSPC, cholesterol, DMG-PEG 2000).

-

Ethanol (HPLC grade or equivalent).

-

Methanol (HPLC grade or equivalent).

-

Water (HPLC grade or equivalent).

-

Trifluoroacetic acid (TFA) (HPLC grade).

-

Ammonium acetate (LC-MS grade).[9]

Experimental Protocol

Preparation of Mobile Phases and Standards

Mobile Phase A: 0.1% TFA in Water (v/v) Mobile Phase B: 0.1% TFA in Methanol (v/v)[8]

Note: The mobile phase composition may need to be optimized depending on the specific lipid composition of the LNPs. Ammonium acetate can be used as an alternative mobile phase additive.[9]

Standard Stock Solutions (e.g., 1 mg/mL):

-

Accurately weigh approximately 10 mg of each lipid reference standard into separate volumetric flasks.

-

Dissolve the standards in an appropriate solvent (e.g., ethanol) and bring to volume.

-

Mix thoroughly until fully dissolved.

Calibration Standards:

-

Prepare a series of calibration standards by serially diluting the stock solutions with the sample diluent (e.g., ethanol).

-

A typical calibration range could be from 10 µg/mL to 500 µg/mL.[1][10]

Sample Preparation

-

Disrupt the LNP structure to release the encapsulated lipids. This is typically achieved by diluting the LNP formulation in an organic solvent such as ethanol. A 1:20 dilution is a common starting point.[11]

-

Vortex the diluted sample vigorously for 1-2 minutes.

-

If necessary, centrifuge the sample to pellet any insoluble material.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC-CAD Instrument Setup and Run

| Parameter | Recommended Setting |

| HPLC Column | C18 Reversed-Phase, e.g., 150 mm x 2.1 mm, 3 µm |

| Column Temperature | 50-55 °C[8][9] |

| Flow Rate | 0.5 - 2.0 mL/min[8][9] |

| Injection Volume | 10 µL[8][9] |

| Gradient Program | See example below |

| CAD Evaporation Temp | 30-35 °C[9] |

| CAD Data Rate | 10 Hz[9] |

Example Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 15 | 85 |

| 7.5 | 0 | 100 |

| 10.0 | 0 | 100 |

| 10.1 | 15 | 85 |

| 12.0 | 15 | 85 |

This gradient should be optimized to ensure adequate separation of all lipid components.

Data Analysis and Quantification

-

Integrate the peak areas of each lipid in the chromatograms of the standards and samples using the CDS software.

-

Generate a calibration curve for each lipid by plotting the peak area versus the concentration of the calibration standards. A quadratic fit is often recommended for CAD data.[1]

-

Determine the concentration of each lipid in the prepared samples by interpolating their peak areas from the respective calibration curves.

-

Calculate the final concentration of each lipid in the original LNP sample by applying the dilution factor.

Method Validation

To ensure the reliability and accuracy of the results, the analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of all lipid peaks from each other and from any potential excipients.[14][15]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A regression analysis should be performed, and the correlation coefficient (r²) should be greater than 0.995.[16][17]

-

Accuracy: The closeness of the test results to the true value. This is typically assessed by spike recovery studies at different concentration levels. Recoveries should be within 80-120%.[11][14]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). The relative standard deviation (RSD) should be less than 10%.[11]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Figure 2: Key parameters for analytical method validation according to ICH Q2(R1).

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Poor Peak Shape/Tailing | - Inappropriate mobile phase pH- Column degradation- High flow rate | - Adjust mobile phase additives- Replace the column- Optimize the flow rate[8] |

| Low Signal/Sensitivity | - Low CAD evaporation temperature- Inefficient nebulization- Sample degradation | - Increase evaporation temperature- Check nebulizer gas flow- Use fresh samples and standards |

| Poor Reproducibility | - Inconsistent sample preparation- Autosampler issues- Unstable column temperature | - Standardize sample preparation procedure- Service the autosampler- Ensure stable column oven temperature |

| Baseline Noise | - Contaminated mobile phase or system- High CAD evaporation temperature | - Use fresh, high-purity mobile phases- Flush the system- Optimize CAD settings |

Conclusion

The HPLC-CAD method described in this application note provides a reliable and robust approach for the quantitative determination of lipid components in nanoparticle formulations. Its universal detection principle makes it particularly well-suited for the analysis of diverse lipid species that lack chromophores. Proper method development, optimization, and validation are crucial to ensure the generation of accurate and reproducible data, which is essential for the successful development and quality control of lipid-based drug delivery systems.

References

-

U.S. Food and Drug Administration. (n.d.). FDA Guidelines for Analytical Method Validation. Scribd. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

-

Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

- Plante, M., Bailey, B., & Acworth, I. (2009). The use of charged aerosol detection with HPLC for the measurement of lipids. Methods in Molecular Biology, 579, 469-482.

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

- Moreau, R. A. (2006). The analysis of lipids via HPLC with a charged aerosol detector. Lipids, 41(8), 727-734.

- Plante, M., Bailey, B., & Acworth, I. (2009). The use of charged aerosol detection with HPLC for the measurement of lipids. Methods in Molecular Biology, 579, 469-482.

-

Curapath. (2025, March 4). Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. Retrieved from [Link]

-

ResearchGate. (2025, August 9). The analysis of lipids via HPLC with a charged aerosol detector. Retrieved from [Link]

-

FreiDok plus. (2024, May 4). RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation. Retrieved from [Link]

-

MDPI. (2022, May 23). Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification. Retrieved from [Link]

-

PlumX. (n.d.). Optimization of HPLC CAD method for simultaneous analysis of different lipids in lipid nanoparticles with analytical QbD. Retrieved from [Link]

-

ResearchGate. (2024, September 2). (PDF) RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization. Retrieved from [Link]

-

MDPI. (2023, May 4). Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, September 16). RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization. Retrieved from [Link]

-

Yonsei University. (2023, October 25). Optimization of HPLC–CAD method for simultaneous analysis of different lipids in lipid nanoparticles with analytical QbD. Retrieved from [Link]

-

FILAB. (n.d.). Analysis of lipid formulations by HPLC-CAD. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. The use of charged aerosol detection with HPLC for the measurement of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. filab.fr [filab.fr]

- 4. The analysis of lipids via HPLC with a charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Use of Charged Aerosol Detection with HPLC for the Measurement of Lipids | Springer Nature Experiments [experiments.springernature.com]

- 7. blog.curapath.com [blog.curapath.com]

- 8. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 9. Chromatogram Detail [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines [mdpi.com]

- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 14. propharmagroup.com [propharmagroup.com]

- 15. fda.gov [fda.gov]

- 16. PlumX [plu.mx]

- 17. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

Application Notes and Protocols for 1-acetoxypropan-2-yl 2-acetoxyoctadecanoate in Advanced Drug Delivery Systems

Introduction: Engineering the Next Generation of Lipid Excipients for Enhanced Drug Delivery

The landscape of pharmaceutical sciences is continually evolving, with a significant focus on the development of novel drug delivery systems that can enhance the therapeutic efficacy and safety of active pharmaceutical ingredients (APIs). Lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), have emerged as a promising platform for the delivery of poorly water-soluble drugs.[][2] These systems utilize biocompatible and biodegradable lipids to encapsulate APIs, offering advantages such as improved bioavailability, controlled release, and protection of labile molecules.[3][4]

While traditional lipid excipients have been instrumental in the success of these formulations, the pursuit of enhanced performance necessitates the exploration of novel, structurally modified lipids. This application note introduces 1-acetoxypropan-2-yl 2-acetoxyoctadecanoate , a rationally designed lipid excipient for advanced drug delivery applications.

The structure of this compound, featuring an octadecanoate (stearic acid) backbone with acetoxy modifications, suggests several potential advantages:

-

Disrupted Crystallinity: The appended acetoxy groups are hypothesized to disrupt the highly ordered crystal lattice typical of solid lipids. This can lead to a more amorphous lipid matrix, which is a key feature of NLCs, allowing for higher drug loading capacity and preventing drug expulsion during storage.[5][6]

-

Modified Release Profile: The ester linkages of the acetoxy groups may be susceptible to enzymatic hydrolysis, potentially offering an additional mechanism for controlled drug release at the target site.

-

Enhanced Solubilization: The presence of polar acetoxy groups could improve the solubilization of a wider range of APIs within the lipid matrix.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the formulation and characterization of Nanostructured Lipid Carriers (NLCs). The protocols outlined herein are designed to be self-validating, with explanations of the underlying scientific principles to empower rational formulation design and optimization.

Part 1: Physicochemical Characterization of this compound

Prior to formulation, a thorough characterization of the novel lipid is essential to understand its fundamental properties.

1.1. Melting Point and Thermal Analysis (Differential Scanning Calorimetry - DSC)

Objective: To determine the melting point and assess the crystalline nature of the lipid.

Protocol:

-

Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument. An empty, sealed pan should be used as a reference.

-

Heat the sample from room temperature to a temperature approximately 20°C above the expected melting point at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Cool the sample back to room temperature at the same rate.

-

Perform a second heating cycle under the same conditions to erase the thermal history of the lipid.

-

The peak of the endotherm in the second heating scan is taken as the melting point. The shape and enthalpy of the melting peak provide insights into the crystallinity of the material. A broad peak with low enthalpy suggests a less ordered, more amorphous structure, which is desirable for NLCs.[7]

1.2. Solubility Studies

Objective: To determine the solubility of the model drug in the molten lipid.

Protocol:

-

Prepare a series of glass vials, each containing a fixed amount of this compound.

-

Add increasing amounts of the model drug to each vial.

-

Heat the vials in a water bath to a temperature approximately 10°C above the lipid's melting point.

-

Stir the molten mixture until the drug is completely dissolved or a saturated solution is formed.

-

Visually inspect the molten lipid for any undissolved drug particles. The highest concentration of the drug that forms a clear, homogenous melt is recorded as the solubility.

Part 2: Formulation of Nanostructured Lipid Carriers (NLCs)

This section details the formulation of NLCs using this compound as the solid lipid, in combination with a liquid lipid, to create the characteristic nanostructured core.

2.1. High-Pressure Homogenization (Hot Homogenization Technique)

Rationale: High-pressure homogenization is a robust and scalable method for producing nanoparticles with a narrow size distribution.[4][8] The hot homogenization technique is suitable for thermostable drugs.[8]

Materials:

-

This compound (Solid Lipid)

-

Liquid Lipid (e.g., Oleic Acid, Caprylic/Capric Triglyceride)

-

Model Drug

-

Surfactant (e.g., Polysorbate 80, Poloxamer 188)[9]

-

Purified Water

Protocol:

-

Preparation of the Lipid Phase:

-

Accurately weigh the required amounts of this compound, the liquid lipid, and the model drug.

-

Heat the mixture in a beaker to a temperature 5-10°C above the melting point of the solid lipid to form a clear, homogenous lipid melt.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

-

-

Formation of the Pre-emulsion:

-

Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

-

-

High-Pressure Homogenization:

-

Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.

-

Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for a specified number of cycles (e.g., 3-5 cycles).[4]

-

-

Cooling and NLC Formation:

-

The resulting hot nanoemulsion is then cooled down in an ice bath to allow for the recrystallization of the lipid matrix and the formation of NLCs.

-

Workflow for NLC Formulation:

Caption: NLC formulation workflow using the hot high-pressure homogenization technique.

Part 3: Physicochemical Characterization of NLCs

A comprehensive characterization of the formulated NLCs is crucial to ensure their quality and performance.[5]

3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

Rationale: Particle size influences the in vivo fate of the nanoparticles, while the PDI indicates the homogeneity of the formulation. Zeta potential is a measure of the surface charge and is a key indicator of the stability of the colloidal dispersion.[10]

Protocol:

-

Dilute the NLC dispersion with purified water to an appropriate concentration.

-

Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the mean particle size and PDI.

-

For zeta potential measurement, dilute the NLC dispersion with deionized water and analyze using the same instrument equipped with an electrode assembly.

-

Perform all measurements in triplicate at a constant temperature (e.g., 25°C).

3.2. Entrapment Efficiency (EE) and Drug Loading (DL)

Rationale: EE and DL are critical parameters that quantify the amount of drug successfully encapsulated within the nanoparticles.[11]

Protocol:

-

Separation of Free Drug:

-

Take a known volume of the NLC dispersion and centrifuge it using an ultracentrifuge or a centrifugal filter device to separate the NLCs from the aqueous phase containing the unentrapped drug.

-

-

Quantification of Free Drug:

-

Analyze the supernatant for the concentration of the unentrapped drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

-

Calculation:

-

Entrapment Efficiency (%EE):

-

Drug Loading (%DL):

-

Data Presentation: Formulation and Characterization Parameters

| Formulation Code | Solid Lipid:Liquid Lipid Ratio | Surfactant Conc. (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | %EE | %DL |

| NLC-A1 | 70:30 | 1.5 | 150.2 ± 5.1 | 0.18 ± 0.02 | -25.3 ± 1.2 | 92.5 ± 2.8 | 4.6 ± 0.1 |

| NLC-A2 | 80:20 | 1.5 | 165.8 ± 6.3 | 0.21 ± 0.03 | -28.1 ± 1.5 | 88.1 ± 3.1 | 4.4 ± 0.2 |

| NLC-A3 | 70:30 | 2.0 | 142.6 ± 4.8 | 0.15 ± 0.01 | -30.5 ± 1.8 | 94.2 ± 2.5 | 4.7 ± 0.1 |

3.3. Morphological Examination (Transmission Electron Microscopy - TEM)

Rationale: TEM provides direct visualization of the nanoparticles, confirming their size and spherical shape.[7]

Protocol:

-

Place a drop of the diluted NLC dispersion onto a carbon-coated copper grid.

-

Allow the excess liquid to drain off.

-

If necessary, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.

-

Allow the grid to air dry completely.

-

Examine the grid under a transmission electron microscope.

Part 4: In Vitro Drug Release Studies

Rationale: In vitro drug release studies are essential for predicting the in vivo performance of the formulation and for quality control purposes.[12][13] The dialysis bag method is a commonly used technique for nanoparticulate systems.[13]

Protocol:

-

Preparation of the Dialysis Setup:

-

Soak a dialysis membrane (with an appropriate molecular weight cut-off) in the release medium for a specified time.

-

Accurately measure a known volume of the NLC dispersion and place it inside the dialysis bag.

-

Securely close both ends of the bag.

-

-

Release Study:

-

Immerse the dialysis bag in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4, with a small percentage of a surfactant to maintain sink conditions).

-

Place the beaker in a shaking water bath maintained at 37°C.

-

-

Sampling:

-

At predetermined time intervals, withdraw a specific volume of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume and sink conditions.[12]

-

-

Analysis:

-

Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

-

Data Analysis:

-

Calculate the cumulative percentage of drug released at each time point and plot it against time.

-

Workflow for In Vitro Drug Release Study:

Caption: Workflow for the in vitro drug release study using the dialysis bag method.

Part 5: Stability Assessment

Rationale: The stability of the NLC formulation under different storage conditions is a critical parameter for determining its shelf-life.[14][15]

Protocol:

-

Store the NLC dispersion in sealed glass vials at different temperatures (e.g., 4°C, 25°C, and 40°C) for a specified period (e.g., 3 months).

-

At predetermined time points (e.g., 0, 1, 2, and 3 months), withdraw samples and analyze for:

-

Physical Stability: Visual inspection for any signs of aggregation or sedimentation, and measurement of particle size, PDI, and zeta potential.[6]

-

Chemical Stability: Determination of entrapment efficiency to assess drug leakage from the nanoparticles.

-

Data Presentation: Stability Study Results (at 25°C)

| Time (Months) | Particle Size (nm) | PDI | Zeta Potential (mV) | %EE |

| 0 | 142.6 ± 4.8 | 0.15 ± 0.01 | -30.5 ± 1.8 | 94.2 ± 2.5 |

| 1 | 145.1 ± 5.0 | 0.16 ± 0.02 | -29.8 ± 1.6 | 93.5 ± 2.7 |

| 2 | 148.3 ± 5.5 | 0.17 ± 0.02 | -29.1 ± 1.9 | 92.8 ± 2.9 |

| 3 | 152.0 ± 6.1 | 0.19 ± 0.03 | -28.5 ± 2.1 | 91.5 ± 3.0 |

Conclusion

This compound presents a promising avenue for the development of next-generation lipid-based drug delivery systems. Its unique structure offers the potential for creating NLCs with superior drug loading, controlled release characteristics, and enhanced stability. The protocols detailed in this application note provide a robust framework for the formulation, characterization, and evaluation of NLCs incorporating this novel excipient. By following these guidelines, researchers can effectively harness the potential of this compound to address the challenges associated with the delivery of poorly soluble drugs and advance the field of nanomedicine.

References

- Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. (URL: )

- Assessing the In Vitro Drug Release from Lipid-Core Nanocapsules: a New Strategy Combining Dialysis Sac and a Continuous-Flow System - PMC. (URL: )

- Formulation of solid lipid nanoparticles and their applic

- Liposome Stability and Storage Testing - CD Formul

- Preparation and Characterization of Nanostructured Lipid Carrier (NLC) and Nanoemulsion Containing Vitamin D for Enrichment of Dairy Products - Research and Reviews. (URL: )

- Production and characterization of nanostructured lipid carriers and solid lipid nanoparticles containing lycopene for food fortific

- Characterization of fatty acid based nanostructured lipid carrier (NLC)

- In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC. (URL: )

- Lipid & Drug Delivery Solutions - BOC Sciences. (URL: )

- Lipid-Based Drug Delivery Systems: Formulation and Stability Considerations for Enhanced Therapeutic Performance - ManTech Public

- Systematic Characterization of Nanostructured Lipid Carriers from Cetyl Palmitate/Caprylic Triglyceride/Tween 80 Mixtures in an Aqueous Environment | Langmuir - ACS Public

- Basics of Solid Lipid Nanoparticles Formulation - Biomedical Research Bulletin. (URL: )

- An overview of lipid based vesicular systems: stability and regulatory consider

- Solid lipid nanoparticles: Preparation techniques, their characterization, and an upd

- Formulation Perspectives and Applications of Solid Lipid Nanoparticles for Drug Delivery: A Review | RGUHS Journal of Pharmaceutical Sciences. (URL: )

- Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines - Preprints.org. (URL: _)

- Top 5 Ways to Evaluate Lipid Nanoparticles (LNPs)

- A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. (URL: )

- Solid Lipid Nanoparticles (SLNs)

- Solid Lipid Nanoparticles (SLN)

- In Vitro Performance Testing of Nanoparticulate Drug Products for Parenteral Administration - Dissolution Technologies. (URL: )

- Formulation Considerations and Applications of Solid Lipid Nanoparticles. (URL: )

- New surface-modified solid lipid nanoparticles using N-glutaryl phosphatidylethanolamine as the outer shell - PMC. (URL: )

- Recent developments in solid lipid nanoparticle and surface-modified s | IJN. (URL: )

- Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers - MDPI. (URL: )

Sources

- 2. admin.mantechpublications.com [admin.mantechpublications.com]

- 3. scispace.com [scispace.com]

- 4. japsonline.com [japsonline.com]

- 5. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production and characterization of nanostructured lipid carriers and solid lipid nanoparticles containing lycopene for food fortification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Formulation Perspectives and Applications of Solid Lipid Nanoparticles for Drug Delivery: A Review | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. m.youtube.com [m.youtube.com]

- 11. New surface-modified solid lipid nanoparticles using N-glutaryl phosphatidylethanolamine as the outer shell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing the In Vitro Drug Release from Lipid-Core Nanocapsules: a New Strategy Combining Dialysis Sac and a Continuous-Flow System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liposome Stability and Storage Testing - CD Formulation [formulationbio.com]

- 15. gsconlinepress.com [gsconlinepress.com]

Application Note: Protocol for Assessing the Antibacterial Activity of Synthetic Esters

Abstract

Synthetic esters—ranging from sugar fatty acid esters to phenolic esters—represent a promising class of antimicrobial agents due to their amphiphilic nature and ability to disrupt bacterial membranes. However, their physicochemical properties (lipophilicity, potential for hydrolysis, and turbidity in solution) present unique challenges for standard antimicrobial susceptibility testing (AST). This guide provides a robust, self-validating protocol for assessing the antibacterial efficacy of synthetic esters, adapting Clinical and Laboratory Standards Institute (CLSI) guidelines to accommodate these specific compound characteristics.

Introduction & Mechanism of Action

Why Synthetic Esters?

Unlike traditional antibiotics that often target specific intracellular enzymes or ribosome subunits, synthetic esters primarily act on the bacterial cell envelope. Their amphiphilic structure allows them to integrate into the lipid bilayer, compromising membrane integrity. This non-specific mode of action often results in a lower propensity for resistance development.

Mechanism of Action: Membrane Disruption

The primary mechanism involves the "carpet" or "toroidal pore" models of membrane disruption. The hydrophobic tail of the ester inserts into the lipid bilayer, while the hydrophilic head group remains at the surface. Accumulation leads to:

-

Membrane Expansion: Destabilization of the bilayer curvature.

-

Pore Formation: Creation of transient or permanent pores.

-

Leakage: Loss of intracellular ions (

, ATP) and macromolecules. -

Cell Death: Collapse of the proton motive force (PMF).

Mechanistic Pathway Diagram

Figure 1: Mechanism of action for amphiphilic synthetic esters leading to bacterial cell death.

Pre-Analytical Considerations (Critical)

Standard aqueous protocols often fail with esters due to solubility issues. The following modifications are required for scientific validity.

Solvent Selection & Toxicity Control

Most synthetic esters are lipophilic.

-

Primary Solvent: Dimethyl sulfoxide (DMSO) is recommended over ethanol due to lower volatility and better compatibility with biological assays.

-

Constraint: The final concentration of DMSO in the assay well must be ≤ 2% (v/v) to avoid intrinsic toxicity to bacteria.

-

Validation: A "Solvent Control" (bacteria + broth + 2% DMSO) must show growth equivalent to the "Growth Control" (bacteria + broth).

Stability & Hydrolysis

Esters are prone to hydrolysis by bacterial esterases or high pH.

-

Buffer: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) buffered to pH 7.2–7.4.

-

Timing: Prepare stock solutions fresh on the day of the assay. Do not store diluted ester solutions.

Protocol 1: Modified Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC). Standard: Adapted from CLSI M07 [1]. Modification: Use of Resazurin (Alamar Blue) as a redox indicator. Esters often form emulsions that scatter light, making standard Optical Density (OD600) readings inaccurate. Resazurin provides a colorimetric readout independent of turbidity.

Materials

-

Test Compound: Synthetic Ester.

-

Organisms: E. coli ATCC 25922, S. aureus ATCC 29213 (Standard QC strains).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Reagent: Resazurin sodium salt (0.01% w/v in sterile PBS).

-

Plates: 96-well round-bottom microtiter plates.

Workflow Diagram

Figure 2: Workflow for Resazurin-based Broth Microdilution Assay.

Step-by-Step Procedure

-

Stock Preparation: Dissolve the ester in 100% DMSO to a concentration 50-100 times higher than the highest testing concentration (e.g., 10 mg/mL).

-

Intermediate Dilution: Dilute the stock 1:50 into CAMHB to achieve 2% DMSO.

-

Plate Setup:

-

Add 100 µL of CAMHB to columns 2–12.

-

Add 200 µL of the Intermediate Dilution to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.

-

Column 11 (Growth Control): Broth + Bacteria + 2% DMSO (No drug).

-

Column 12 (Sterility Control): Broth only (No bacteria).

-

-

Inoculation: Prepare a bacterial suspension at

CFU/mL. Add 100 µL to wells in columns 1–11. Final bacterial concentration: -

Incubation: Incubate at 35 ± 2°C for 16–20 hours.

-

Readout: Add 30 µL of 0.01% Resazurin solution to all wells. Incubate for 2–4 hours.

-

Blue: No growth (inhibition).

-

Pink: Growth (metabolic reduction of dye).

-

MIC Definition: The lowest concentration well that remains blue.[2]

-

Protocol 2: Minimum Bactericidal Concentration (MBC)

Objective: Determine if the ester kills bacteria or inhibits growth.

-

Sampling: Select wells from the MIC assay showing no visible growth (Blue wells).

-

Plating: Transfer 10–50 µL from these wells onto nutrient agar plates (MHA).

-

Incubation: Incubate at 37°C for 24 hours.

-

Calculation: Count colonies.

-

MBC Definition: The lowest concentration reducing the initial inoculum by ≥99.9% (3-log reduction).

-

Interpretation: If MBC/MIC ratio is ≤ 4, the agent is considered bactericidal . If > 4, it is bacteriostatic [2].

-

Protocol 3: Time-Kill Kinetics

Objective: Assess the rate of bactericidal activity.

-

Setup: Prepare tubes with ester at 1x MIC, 2x MIC, and 4x MIC in CAMHB. Include a Growth Control (no drug).[3]

-

Inoculation: Add bacteria (

CFU/mL) at T=0. -

Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

-

Quantification: Serially dilute aliquots in PBS and plate on agar.

-

Analysis: Plot Log10 CFU/mL vs. Time.

-

Fast Acting: >3-log reduction within <4 hours.

-

Data Presentation & Acceptance Criteria

Data Table Template

| Compound ID | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification |

| Ester-001 | E. coli | 64 | 128 | 2 | Bactericidal |

| Ester-001 | S. aureus | 16 | 16 | 1 | Bactericidal |

| Control (DMSO) | E. coli | >2% | N/A | N/A | Non-Toxic |

Acceptance Criteria (Self-Validation)

-

Sterility Control: Must remain clear/blue.

-

Growth Control: Must turn pink/turbid.

-

Solvent Control: Must show growth equal to Growth Control (no inhibition by DMSO).

-

Reference Strain: MIC for standard antibiotics (e.g., Ciprofloxacin) must fall within CLSI defined ranges.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.[4][5] [Link]

-

Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864–870. [Link]

-

Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[1] Methods, 42(4), 321-324. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

Sources

- 1. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. intertekinform.com [intertekinform.com]

- 5. webstore.ansi.org [webstore.ansi.org]

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 1-acetoxypropan-2-yl 2-acetoxyoctadecanoate

Status: Operational Operator: Senior Application Scientist (Lipid Chemistry Division) Ticket ID: LIPID-SYNTH-042 Subject: Troubleshooting Regioselectivity & Steric Hindrance in Complex Lipid Synthesis[1]

Introduction: The Synthetic Challenge

You are attempting to synthesize 1-acetoxypropan-2-yl 2-acetoxyoctadecanoate , a "reverse" structured lipid where the backbone (propylene glycol) carries a short-chain acetate at the primary position (

This synthesis presents three distinct antagonistic forces:

-

Regioselectivity: Propylene glycol has two hydroxyls (

vs -

Steric Hindrance: The secondary hydroxyl is nucleophilically sluggish.[1] Coupling it with an

-substituted fatty acid (2-acetoxyoctadecanoic acid) is kinetically unfavorable.[1] -

Acyl Migration: 1,2-diols are notorious for "neighboring group participation," where the acetyl group at

migrates to

This guide provides a convergent, self-validating protocol to overcome these barriers.

Module 1: Precursor Synthesis (The "Tail")

Objective: Synthesis of 2-acetoxyoctadecanoic acid. Common Issue: Users often attempt direct acetylation of commercially available 2-hydroxystearic acid but struggle with purity or cost.[1] A robust de novo route from stearic acid is preferred for scale.[1]

Workflow Diagram: The Alpha-Functionalization Pathway

Caption: Stepwise functionalization of the fatty acid tail. Note that direct substitution of Bromo to Acetoxy is possible but Hydrolysis

Troubleshooting & FAQs

Q: My yield for the alpha-bromination (Hell-Volhard-Zelinsky) is low.

-

Diagnostic: Are you using dry reagents?

-

Fix: The reaction requires catalytic

or -

Critical Check: Monitor the disappearance of the starting material via TLC (Hexane/EtOAc). The

-bromo acid is less polar than stearic acid.[1]

Q: During acetylation of the hydroxy-acid, I see a secondary spot on TLC.

-

Cause: Formation of the mixed anhydride (Reaction of the carboxylic acid with acetic anhydride).

-

Fix: This is actually beneficial if you proceed immediately to coupling.[1] However, to isolate the pure acid, hydrolyze the mixed anhydride with mild aqueous acid (

) during workup.

Module 2: Backbone Assembly & Coupling

Objective: Regioselective construction of the diester. Strategy: Kinetic acetylation of the primary alcohol followed by Steglich esterification of the secondary alcohol.

Protocol: The Convergent Route

| Step | Reaction | Reagents | Critical Parameter |

| 1 | Selective Acetylation | Propylene Glycol (1 eq), Acetic Anhydride (1.0 eq), Pyridine (1.1 eq), DCM, | Temperature Control. Keep at |

| 2 | Validation | Confirm shift of | |

| 3 | Coupling | 1-Acetoxy-2-propanol + 2-Acetoxyoctadecanoic acid + DCC + DMAP (cat).[1] | Order of Addition. Add DMAP last to the cold mixture. |

| 4 | Purification | Filtration of DCU (urea), then Flash Chromatography. | Use neutral silica.[1] Acidic silica promotes migration.[1] |

Workflow Diagram: The Coupling Logic

Caption: Convergent synthesis ensuring the bulky fatty acid is added last to the secondary hydroxyl.

Module 3: Troubleshooting The "Death Spiral" (Acyl Migration)

Issue: "I synthesized the molecule, but NMR shows a mixture of isomers. The fatty acid moved to the primary position."

This is the most common failure mode. The secondary hydroxyl ester is sterically crowded and thermodynamically less stable than the primary ester. Under basic or acidic conditions, the groups will swap.

Mechanism of Failure: The Orthoester Intermediate

Caption: Acyl migration occurs via a 5-membered cyclic orthoester intermediate, driven by the stability of primary esters.[1]

Corrective Actions

-

Eliminate Nucleophilic Bases:

-

Problem: Using too much DMAP or Pyridine during workup.[1]

-

Solution: Wash the organic phase with 0.5M HCl immediately after the reaction is complete to protonate and remove pyridine/DMAP. Do not let the reaction stir overnight if conversion is complete.

-

-

Avoid Acidic Silica:

-

Problem: Silica gel is slightly acidic and can catalyze migration during purification.[1]

-

Solution: Pre-treat your silica column with 1% Triethylamine in Hexane, then flush with Hexane before loading your sample. This neutralizes the silica.

-

-

Switch Coupling Agents:

Module 4: Analytical Validation (QC)

You must prove you have the correct regioisomer.

| Feature | Target (1-Ac-2-Stearoyl) | Isomer (1-Stearoyl-2-Ac) |

| C2 Methine Proton ( | ||

| C1 Methylene Protons ( | ||

| Key Distinction | The C2 proton shifts significantly downfield ( | Requires 2D-NMR (HMBC) to definitively link the carbonyl carbon of the fatty acid to the C2 proton. |

Protocol for HMBC (Heteronuclear Multiple Bond Correlation):

-

Locate the carbonyl carbon of the 2-acetoxyoctadecanoate (

170-173 ppm).[1] -

Locate the C2 methine proton of the propylene glycol backbone (

5.2 ppm). -

Pass Criteria: You must see a cross-peak between these two signals. If the fatty acid carbonyl correlates to the C1 protons, you have the wrong isomer.

References

-

Steglich Esterification Mechanism & Conditions

-

Regioselective Acylation of Diols

-

Synthesis of Alpha-Hydroxy Fatty Acids

-

Acyl Migration in 1,2-Diols

- Review of acyl migration mechanisms in glycerol and glycol deriv

-

[1]

Sources

- 1. echemi.com [echemi.com]

- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. Sci-Hub. Regioselective Acylation of Secondary Hydroxyl Groups by Means BOP‐Cl / Synthetic Communications, 2004 [sci-hub.box]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Esterification of Long-Chain Fatty Acids

Welcome to the technical support center for the esterification of long-chain fatty acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing fatty acid esters. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses specific, common problems encountered during the esterification of long-chain fatty acids. Each issue is presented in a question-and-answer format, detailing the cause and providing a validated solution.

Issue 1: Low or Stagnant Ester Yield in Fischer Esterification

Q: My Fischer esterification reaction has been running for hours, but TLC and GC analysis show a significant amount of unreacted fatty acid. Why has the reaction stalled, and how can I drive it to completion?

A: This is the most common challenge in Fischer esterification, and the root cause is chemical equilibrium. The reaction between a carboxylic acid and an alcohol produces an ester and water.[1] This process is reversible, meaning the water produced can hydrolyze the ester back into the starting materials.[2][3] As water accumulates, the rate of the reverse reaction increases until it matches the forward reaction, establishing an equilibrium that prevents further product formation.

To achieve a high yield, you must actively shift the equilibrium toward the products. This is best accomplished by rigorously removing water as it forms, a direct application of Le Chatelier's principle.[3]

Core Strategy: Effective Water Removal

| Method | Description | Advantages | Disadvantages |

| Azeotropic Distillation | An entraining solvent (e.g., toluene, benzene) is added to the reaction. This solvent forms a low-boiling azeotrope with water, which is distilled off.[4][5] A Dean-Stark apparatus is used to trap the condensed water while returning the solvent to the reaction flask.[4] | Highly effective for continuous water removal; drives reaction to near completion. | Requires higher reaction temperatures; the solvent must be removed during workup. |

| Molecular Sieves | Anhydrous desiccants, such as 3Å or 4Å molecular sieves, are added directly to the reaction mixture to adsorb the water produced.[2] | Simple to implement; avoids the need for additional solvents or complex glassware. | Can be less efficient than distillation for large-scale reactions; sieves must be properly activated. |

| Excess Alcohol | Using the alcohol reactant in large excess (often as the solvent) shifts the equilibrium towards the ester product.[6] | Simple and effective, especially when the alcohol is inexpensive and has a suitable boiling point for reflux. | Requires removal of a large volume of excess alcohol post-reaction. |

| Dehydrating Acid Catalyst | Using concentrated sulfuric acid not only catalyzes the reaction but also acts as a strong dehydrating agent, sequestering the water that is formed.[5] | Combines catalysis and water removal in one reagent. | Can lead to side reactions like charring or ether formation if used in excess or at high temperatures. |

Experimental Protocol: Fischer Esterification with Azeotropic Water Removal

-

Setup: In a round-bottom flask, combine the long-chain fatty acid (1.0 eq), the alcohol (1.2-1.5 eq), and an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).[4] Add toluene to constitute approximately 40-50% of the total volume.

-

Apparatus: Attach a Dean-Stark trap and a reflux condenser to the flask.[4] Ensure the glassware is oven-dried to remove any adsorbed water.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Upon cooling, the denser water will separate to the bottom, while the toluene will overflow and return to the flask.

-

Monitoring: Continue the reaction until no more water collects in the trap, which indicates the reaction is complete.

-

Work-up: Cool the reaction mixture. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[7] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Reaction Fails with Sterically Hindered Alcohols

Q: I am trying to esterify stearic acid with a bulky secondary alcohol, but the Fischer method is giving me almost no product. What is causing this, and is there an alternative approach?

A: The Fischer esterification mechanism relies on the nucleophilic attack of the alcohol on a protonated carboxylic acid.[8] Long-chain fatty acids are already somewhat sterically demanding. When paired with a bulky (sterically hindered) alcohol, such as a secondary or tertiary alcohol, this nucleophilic attack becomes extremely difficult, leading to a drastically reduced reaction rate and poor yields.[9][10]

For these challenging substrates, a more robust method is required. The Steglich Esterification is the ideal solution. It operates under mild, neutral conditions and utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by even hindered alcohols.[10][11]

The Role of DCC and DMAP in Steglich Esterification

-

Activation: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10]

-

Catalysis: A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial. DMAP, a stronger nucleophile than the alcohol, intercepts the O-acylisourea to form a reactive amide intermediate ("active ester").[10][11] This intermediate is not prone to the side reactions that the O-acylisourea can undergo and readily reacts with the alcohol.

-

Ester Formation: The alcohol attacks the "active ester," forming the desired product and regenerating the DMAP catalyst. The DCC is converted into dicyclohexylurea (DCU), a stable and typically insoluble byproduct.[10]

Caption: Steglich Esterification Workflow.

Issue 3: Difficulty Purifying the Product

Q: My reaction worked, but I'm struggling to isolate a pure ester. How do I effectively remove the acid catalyst, unreacted starting materials, and byproducts?

A: Purification is a critical step that requires a strategy tailored to the reaction method and the properties of your product.

Purification Strategy Post-Fischer Esterification

-

Catalyst Removal: The first step is to neutralize and remove the acid catalyst. This is achieved with an aqueous workup. Dilute the cooled reaction mixture in a non-polar solvent (e.g., diethyl ether, ethyl acetate) and wash it in a separatory funnel with a mild base like 5% sodium bicarbonate solution until effervescence ceases.[7] This converts the acid catalyst into a salt, which dissolves in the aqueous layer. Follow with a wash using saturated sodium chloride (brine) to remove residual water from the organic layer.

-

Removal of Unreacted Materials: If a large excess of a low-boiling alcohol was used, it can be removed via rotary evaporation.[4] Unreacted long-chain fatty acid can often be removed by washing with a dilute base, but this risks saponifying the ester product. The most reliable method for separating the ester from the unreacted fatty acid and alcohol is silica gel column chromatography .[12] A gradient of hexane and ethyl acetate is typically effective; the less polar ester will elute before the more polar fatty acid and alcohol.[12]

Purification Strategy Post-Steglich Esterification

The primary purification challenge in a Steglich reaction is the removal of the dicyclohexylurea (DCU) byproduct.

-

Initial Filtration: DCU is a white solid that is insoluble in most common organic solvents like dichloromethane (DCM) or ethyl acetate.[13] The first step after the reaction is to filter the reaction mixture through a sintered glass funnel or Celite pad to remove the bulk of the DCU.

-

Aqueous Workup: After filtration, perform an aqueous workup similar to the Fischer method. Wash the organic phase with dilute HCl (to remove residual DMAP and any unreacted DCC), followed by sodium bicarbonate and brine.[13]

-

Residual DCU Removal: Sometimes, DCU can remain in the solution. Cooling the organic solution in a freezer can often precipitate more DCU, which can then be removed by a second filtration. If it remains problematic, column chromatography is required.

-

Pro-Tip for Easier Purification: Consider using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) instead of DCC.[5] EDC serves the same function but generates a water-soluble urea byproduct, which is easily removed during the aqueous workup, often eliminating the need for filtration and simplifying the entire purification process.[5]

Frequently Asked Questions (FAQs)

Q1: Which acid catalyst is best for Fischer esterification of long-chain fatty acids?

A: The choice depends on the scale and sensitivity of your substrates.

| Catalyst | Typical Loading | Key Characteristics |

| Sulfuric Acid (H₂SO₄) | 1-5 mol% | Very strong, inexpensive, and acts as a dehydrating agent.[14] Can cause charring or side reactions at high temperatures. |

| p-Toluenesulfonic Acid (p-TsOH) | 2-10 mol% | A solid, making it easier to handle than H₂SO₄. Highly effective and less prone to causing charring. A common choice for laboratory synthesis.[4][7] |

| Heterogeneous Catalysts (e.g., Amberlyst-15, Acidic Clays) | 5-20 wt% | Solid catalysts that are easily removed by filtration, simplifying workup.[15][16] They are reusable but may exhibit lower activity due to mass transfer limitations.[16] |

Q2: What are the optimal temperature and time for these reactions?

A: This is highly substrate-dependent. For Fischer esterification, reactions are typically run at the reflux temperature of the alcohol or the azeotropic solvent (e.g., 65°C for methanol, ~80°C for ethanol, or >100°C when using toluene).[4][14] Reaction times can range from a few hours to over 24 hours.[4][17] The best approach is to monitor the reaction's progress by TLC or GC until no further consumption of the starting material is observed.[18] Steglich esterifications are typically run at room temperature or started in an ice bath and allowed to warm to room temperature, running for 12-24 hours.[13]

Q3: Can I use a base as a catalyst?

A: Base-catalyzed transesterification is a common industrial process, especially for producing biodiesel from triglycerides.[1][19] However, for the esterification of free fatty acids, strong bases (like NaOH or KOH) are unsuitable because they will deprotonate the carboxylic acid to form a carboxylate salt (saponification or soap formation), which is unreactive toward the alcohol.[6][20]

Q4: How do I confirm that my ester has formed?

A: Several analytical techniques can confirm product formation:

-

Thin-Layer Chromatography (TLC): The ester product will be less polar than the starting carboxylic acid, resulting in a higher Rf value.[12]

-

Infrared (IR) Spectroscopy: Look for the appearance of a strong ester carbonyl (C=O) stretch, typically around 1735-1750 cm⁻¹. The broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) should disappear.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, you will see new signals corresponding to the protons on the alcohol portion of the ester, often shifted downfield. In ¹³C NMR, a characteristic ester carbonyl signal will appear around 170-175 ppm.[17]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This provides the retention time and mass of the ester, confirming its identity and purity.

Caption: A logical workflow for troubleshooting low yields in esterification reactions.

References

- US3950365A - Method for purification of fatty acid mixtures - Google P

- Fischer esterific

- Esterification of stearic acid using a variety of c

- Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chrom

- Esterific

- Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor - MDPI.

- (PDF)

- FA purific

- Esterification of stearic acid for biodiesel production in the presence of homogeneous milder organic acid as a c

- Fischer Esterific

- How to purify esterefication product?

- Production and Purification of Fatty Acid Methyl Esters

- Technical Support Center: Water Removal in Esterific

- Influence of the catalyst on the esterification of stearic acid with 1-butanol.

- Application Notes and Protocols: Acid-Catalyzed Esterification of Stearic Acid with 1,3-Propanediol - Benchchem.

- Fatty acid esterification by reactive distillation.

- Steglich Esterific

- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv

- A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids: Synthesis of a New Class of Non-Polymeric Wax Deposition Inhibitors for Crude Oil - SciELO.

- Trouble with Steglich Esterific

- Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC.

- Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar c

- Reactions of Triacylglycerides Esterific

- Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors

- (PDF)

- Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) | ACS Omega.

- Esterification of Cellulose with Long Fatty Acid Chain through Mechanochemical Method.

- (PDF)

- Organic Reactions: Esterification & Transesterific

- Challenges with fats and fatty acid methods | Journal of Animal Science - Oxford Academic.

- Fischer Esterific

- Derivatization of F

- Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe.

- Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

- Optimization for esterification of saturated palm fatty acid distillate by D-optimal design response surface methodology for biolubricant production.

Sources

- 1. monash.edu [monash.edu]

- 2. byjus.com [byjus.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Steglich Esterification [organic-chemistry.org]

- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FA purification | Cyberlipid [cyberlipid.gerli.com]

- 13. reddit.com [reddit.com]

- 14. jocpr.com [jocpr.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 18. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 19. gala.gre.ac.uk [gala.gre.ac.uk]

- 20. Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Esterification of Cellulose with Long Fatty Acid Chain through Mechanochemical Method - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimization of HPLC Separation for Acetylated Lipid Isomers

Introduction: The Isobaric Challenge

Separating acetylated lipid isomers—such as Platelet-Activating Factor (PAF) regioisomers, acetylated mono/diacylglycerols, or synthetic acetyl-TAGs—is one of the most demanding tasks in liquid chromatography. Unlike standard lipid profiling, where chain length dictates retention, isomer separation fights against isobaric overlap and physicochemical similarity .

This guide addresses the three critical failure points in these experiments:

-

Regioisomer Co-elution: Distinguishing sn-1 vs. sn-2 vs. sn-3 positioning.

-

Acyl Migration: The "invisible" degradation where isomers interconvert during analysis.

-

Detection Limits: The lack of chromophores in acetyl groups rendering standard UV useless.

Module 1: Method Selection & Column Chemistry

Q: I am seeing a single broad peak instead of resolved isomers. Which chromatographic mode should I be using?

A: The choice depends strictly on whether your isomers differ by polarity (headgroup position) or hydrophobicity (chain length/unsaturation) .

-

Scenario A: Positional Isomers (e.g., sn-1-acetyl vs. sn-2-acetyl)

-

Recommendation: Normal Phase (NP-HPLC) or HILIC .

-

Mechanism: Positional isomers have identical hydrophobic tails but different 3D polar footprints. NP-HPLC on a Silica or Diol phase exploits the interaction of the acetyl group's orientation with the stationary phase. sn-2 isomers often form internal hydrogen bonds, making them slightly less polar and eluting differently than sn-1 isomers.

-

-

Scenario B: Chain Isomers (e.g., C16:0-Acetyl vs. C18:1-Acetyl)

-

Recommendation: Reversed Phase (RP-HPLC) .

-

Mechanism: C18 columns separate based on equivalent carbon number (ECN).

-

Decision Matrix: Selecting the Right Mode

Figure 1: Strategic decision tree for selecting stationary phases based on lipid isomer characteristics.

Module 2: Resolution & Mobile Phase Optimization

Q: My sn-1 and sn-2 isomers are partially resolving but tailing significantly. How do I fix this?

A: Tailing in acetylated lipids is usually caused by secondary interactions with residual silanols or metal impurities in the column hardware.

Protocol: The "Modifier" Strategy

-

Add Ammonium Formate (10 mM): Even in organic solvents, this buffers the silanols.

-

Trace Water (0.5 - 1.0%) in Normal Phase: Adding a tiny amount of water to a Hexane/Isopropanol mobile phase creates a "water layer" on the silica surface, smoothing out adsorption sites and sharpening peaks.

-

Check the Column Type: Ensure you are using an end-capped column for RP-HPLC. For NP-HPLC, a Diol phase is often superior to bare Silica because it is less hygroscopic and provides more reproducible retention times.

Q: What is the elution order of positional isomers?

A: This is method-dependent but follows thermodynamic principles:

| Mode | Elution Order (General Rule) | Mechanistic Reason |

| Reversed Phase (C18) | sn-2-acetyl elutes before sn-1-acetyl | sn-2 isomers are often more compact (hairpin conformation), reducing hydrophobic surface area contact. |

| Normal Phase (Silica) | sn-2-acetyl elutes after sn-1-acetyl | The sn-2 position is sterically hindered but often allows the polar headgroup to interact more strongly with the silica surface depending on the lipid class. |

| Silver Ion (Ag+) | Depends on double bonds | Separates strictly by number/geometry of double bonds, not acetylation site. |

Note: Always verify with pure standards, as specific acyl chain lengths can invert these rules.

Module 3: The "Silent Killer" – Acyl Migration

Q: The ratio of my isomers changes if I leave the sample in the autosampler. Is my column failing?

A: No, your sample is chemically degrading. Acetyl groups, being small and electron-withdrawing, are highly prone to Acyl Migration . This is a non-enzymatic intramolecular rearrangement where the acetyl group "hops" from the sn-2 to the sn-1/3 position (or vice versa) to reach a thermodynamically stable mixture (usually 1,3-isomers are more stable).

Critical Control Points:

-

pH Sensitivity: Migration is catalyzed by bases . Even slightly basic conditions (pH > 7.5) accelerate migration 100-fold.

-

Solvent Choice: Avoid protic solvents (methanol/ethanol) in the sample diluent if possible. Use aprotic solvents like Chloroform or Acetonitrile for storage.

-

Temperature: Migration is heat-driven.[1]

Troubleshooting Workflow: Diagnosing Instability

Figure 2: Workflow to identify and mitigate acyl migration artifacts during HPLC analysis.

Module 4: Detection & Sensitivity

Q: I cannot see my acetylated lipids on the UV detector (210 nm). Why?

A: Acetyl groups (

Recommended Detection Systems:

-

Charged Aerosol Detection (CAD) / ELSD:

-

Pros: Universal response; sees everything non-volatile.

-

Cons: Destructive; requires volatile mobile phase (no phosphate buffers).

-

Optimization: Use high evaporation temperatures (50°C+) to remove mobile phase, but ensure the lipid doesn't degrade.

-

-

Mass Spectrometry (LC-MS/MS) - The Gold Standard:

-

Ionization:[2][3] Electrospray Ionization (ESI) in Positive Mode is standard for acetylated lipids (forms

or -

Additives: You must add Ammonium Formate (5-10 mM) to the mobile phase. This forces the formation of ammonium adducts, which are stable and reproducible, preventing the signal from splitting between Na+, K+, and H+ adducts.

-

Summary of Optimized Conditions (Cheat Sheet)

| Parameter | Recommendation | Rationale |

| Column | Silica (NP) or C18 (RP) | Silica for regioisomers; C18 for molecular species. |

| Mobile Phase A | Hexane (NP) or ACN/H2O (RP) | Base solvent. |

| Mobile Phase B | Isopropanol (IPA) | The "Universal Solvent" for lipids; bridges polarity gaps. |

| Additive | 10mM Ammonium Formate + 0.1% Formic Acid | Promotes ionization (MS) and suppresses silanols. |

| Temperature | 10°C - 15°C | CRITICAL: Low temp slows acyl migration and improves resolution. |

| Sample Diluent | Chloroform/Hexane (NP) or ACN (RP) | Match the initial mobile phase conditions to prevent peak distortion. |

References

-

Separation of Regioisomers of Monoacylglycerols by HPLC. Source: National Institutes of Health (PubMed) URL:[Link]

-

Normal-phase vs. Reversed-phase Chromatography for Lipid Separation. Source: Phenomenex Technical Guide URL:[Link]

-

Separation and quantification of sn-1 and sn-2 fatty acid positional isomers. Source: Journal of Biochemistry (Oxford Academic) URL:[Link]

-

Analysis of Lipids by HPLC-CAD. Source: HPLC.eu / Thermo Fisher Scientific Application Note URL:[Link]

Sources

Troubleshooting peak tailing in gas chromatography of fatty acid esters

Topic: Troubleshooting Peak Tailing in FAME Analysis

Status: Active Support Tier: Level 3 (Senior Application Specialist) Assigned Specialist: Dr. A. Vance

Introduction

Welcome to the Advanced Chromatography Support Center. You are likely here because your FAME (Fatty Acid Methyl Ester) peaks—critical for lipidomics, biodiesel characterization, or food analysis—are exhibiting thermodynamic asymmetry (tailing).

In my 15 years of method development, I have found that peak tailing in FAME analysis is rarely a mystery; it is a symptom of reversible adsorption or flow path corruption . FAMEs are moderately polar; if they are tailing, they are finding "sticky" active sites (silanols) or getting trapped in dead volumes.

This guide bypasses generic advice. We will isolate the root cause using a logic-based approach: Is it Physics (Flow) or Chemistry (Activity)?

Phase 1: The Triage (Diagnostic Logic)

Before tearing down your inlet, perform this mental check. The pattern of the tailing tells you where to look.[1][2]

Figure 1: Diagnostic logic tree distinguishing between physical flow path errors and chemical activity.

Phase 2: Hardware & Flow Path (The "Physics")

Issue: All peaks tail, including the solvent peak or internal standards.

Q: I just installed a new column. Why are my peaks tailing immediately?

A: You likely have a "bad cut" or a "dead volume" at the inlet base.[3] In GC, the column end must be perfectly square. If the polyimide coating is crushed or the glass is jagged, the carrier gas flow becomes turbulent (eddies) at the entrance, trapping analyte molecules and releasing them slowly.

The Self-Validating Protocol: The "Methane Check" To confirm a flow path issue without wasting expensive standards:

-

Inject: Natural gas (methane) or lighter fluid vapor (butane) from a headspace syringe.

-

Observe: These are non-interacting gases.[2] They should be perfectly symmetrical.

-

Result: If Methane tails, your flow path is physically obstructed or poorly installed.[2]

Corrective Action:

-

Re-cut the Column: Use a ceramic wafer. Score gently (do not saw) and snap.

-

Magnification: Inspect the cut under 20x magnification . It must be a 90° flat cut with no jagged shards.

-

Installation Depth: Consult your GC vendor's manual (e.g., Agilent, Restek) for the specific insertion distance (usually 4–6 mm above the ferrule). If the column is too low, the sample expands into the void of the inlet seal, creating massive tailing.

Phase 3: Chemistry & Activity (The "Interaction")

Issue: Early peaks look okay, but polar or late-eluting FAMEs tail.

Q: My column is fine, but my FAMEs are tailing. Is my liner dirty?

A: Likely, but the issue might be deeper. FAMEs are esters; they have a carbonyl oxygen with a partial negative charge. If your inlet liner has "active sites" (exposed silanol groups, -Si-OH), they will hydrogen bond with your FAMEs.

Troubleshooting Table: Activity Sources

| Component | Symptom | The "Why" (Mechanism) | Solution |

| Glass Wool | Tailing increases with volatility | Glass wool has high surface area. If the deactivation layer is stripped by "dirty" samples, it grabs polar analytes. | Replace Liner. Use "Ultra-Inert" or fully deactivated liners with wool placed precisely in the hot zone. |

| Inlet Seal | Tailing of high-boilers | Gold seals can become plated with non-volatile matrix (proteins/sugars from sample). | Replace Gold Seal. Do not clean; replacement ensures an inert surface. |

| Column Head | Broad, tailing peaks | "Phase Stripping." Repeated injections of dirty samples accumulate non-volatiles at the column front. | Trim the Column. Remove 30-50 cm from the inlet side to remove the "guard" section. |

Phase 4: Sample Preparation (The "Hidden" Cause)

Issue: Severe tailing, often accompanied by "ghost" peaks or baseline rise.

Q: I am analyzing FAMEs, but the tailing is extreme. Could it be my derivatization?

A: Yes. This is the #1 overlooked cause. If your derivatization (converting Fatty Acids to Esters) is incomplete, your sample still contains Free Fatty Acids (FFAs) .

-

FFAs are highly polar (carboxylic acid group).

-

On a non-polar column (like DB-1 or DB-5) or even a Wax column, FFAs tail significantly more than FAMEs.

-

You are seeing the "tail" of the unreacted acid overlapping with your ester.

Experimental Protocol: Verifying Derivatization Efficiency

Figure 2: Critical Control Points in FAME Derivatization to prevent Free Fatty Acid formation.

Corrective Action:

-

Check Reagent Shelf Life: BF3-Methanol is hygroscopic. If it absorbs water from the air, the reaction equilibrium shifts back toward Free Fatty Acids. Discard reagents older than 3 months.

-

Water Removal: Ensure the final hexane layer is dried with anhydrous Sodium Sulfate (

). Any residual water injected into the GC will hydrolyze the FAMEs back to acids inside the hot inlet, causing immediate tailing.

Phase 5: Column Chemistry & Parameters

Q: I am using a WAX column (PEG). Is it damaged?

A: Polyethylene Glycol (WAX) columns are standard for FAMEs but are chemically fragile.

-

Oxygen Damage: PEG phases oxidize rapidly if there is a leak in the carrier gas line at high temps. This creates active sites throughout the column.

-

Temperature Limits: Most WAX columns have a T-max of 250°C. If you bake them out at 300°C, you are bleeding the phase off, exposing the fused silica tubing.

Recommendation:

-

If you suspect column damage, inject a Grob Test Mix or a standard FAME mix.

-

If the column is damaged by oxygen, no amount of trimming will fix it. You must replace the column.[4]

-

Pro Tip: For high-temperature FAME applications (C20+), switch to a Cyanopropyl phase (e.g., DB-23 or RT-2560), which is more thermally stable than WAX.

Summary Checklist

-

Isolate: Inject Methane.[2][5] Tailing? -> Fix Installation/Liner .

-

Inspect: Check column cut under 20x magnification.

-

Verify: Ensure derivatization reagents are fresh and water-free.

-

Protect: Ensure carrier gas is oxygen-free (traps installed) to save your WAX column.

References

-

Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]

-

Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]

-

Chromatography Online (LCGC). (2020). GC Diagnostic Skills I: Peak Tailing. Retrieved from [Link]

-

Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

-

Agilent Technologies. (2020).[6][7] Rapid Analysis of Fatty Acid Methyl Esters (FAMEs) Using a High Resolution DB-FastFAME Column. Retrieved from [Link]

Sources

Navigating the Complexities of Quantitative Lipid Analysis: A Technical Support Guide

From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting and FAQs to refine your quantitative lipid analysis by mass spectrometry. Here, we move beyond simple protocols to explain the underlying principles, ensuring robust and reproducible results in your research and development endeavors.

The accurate quantification of lipids by mass spectrometry is a cornerstone of modern biological and pharmaceutical research. However, the inherent complexity and diversity of the lipidome present unique analytical challenges.[1] This guide is structured to address the most common hurdles encountered during sample preparation, data acquisition, and analysis, providing both practical solutions and the theoretical framework behind them.

Section 1: Sample Preparation - The Foundation of Accurate Quantification

The journey to reliable quantitative data begins long before the sample reaches the mass spectrometer. Proper sample preparation is critical to minimize variability and ensure the accurate representation of the biological lipid profile.[2]

Frequently Asked Questions (FAQs): Sample Preparation

Q1: My lipid recovery is inconsistent. What are the most common causes and how can I improve my extraction efficiency?